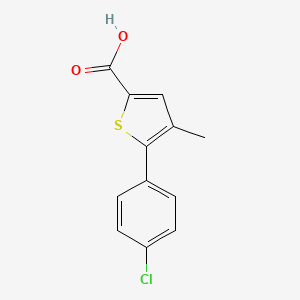

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Übersicht

Beschreibung

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorophenyl group and a carboxylic acid group in the structure makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group readily undergoes esterification with alcohols or alkyl halides. This reaction is catalyzed under acidic or basic conditions to form corresponding esters, which are valuable intermediates in pharmaceutical synthesis.

Example Reaction:

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate | 85–90 | |

| Ethanol, DCC, DMAP, RT | Ethyl ester derivative | 78 |

Amide Formation

The carboxylic acid reacts with amines or ammonia to form amides, a key step in drug design for enhancing bioavailability.

Example Reaction:

Reaction with benzylamine using coupling agents like EDCI/HOBt produces the corresponding amide .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, EDCI, HOBt | N-Benzyl-5-(4-chlorophenyl)-4-methylthiophene-2-carboxamide | 76 | |

| NH₃ (g), DMF, RT | Primary carboxamide | 65 |

Decarboxylation

Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation, forming a methyl-substituted thiophene derivative.

Example Reaction:

Heating at 200°C in quinoline with a Cu catalyst removes CO₂, yielding 4-methyl-5-(4-chlorophenyl)thiophene.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 4-Methyl-5-(4-chlorophenyl)thiophene | 70 |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration or halogenation.

Example Reaction:

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the thiophene ring .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 3-Nitro-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid | 60 |

Nucleophilic Substitution

The para-chlorophenyl group can undergo nucleophilic substitution with strong nucleophiles (e.g., amines, thiols).

Example Reaction:

Reaction with sodium methoxide replaces the chlorine atom with a methoxy group.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C | 5-(4-Methoxyphenyl)-4-methylthiophene-2-carboxylic acid | 55 |

Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.

Example Reaction:

Reaction with phenylboronic acid using Pd(PPh₃)₄ generates a biphenyl derivative .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | 5-(Biphenyl-4-yl)-4-methylthiophene-2-carboxylic acid | 82 |

Oxidation and Reduction

-

Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxyl group using KMnO₄ .

-

Reduction: The carboxylic acid is reducible to a primary alcohol using LiAlH₄.

Biological Activity and Derivatives

Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed IC50 values of 12.5 μM for MCF-7 and 10.0 μM for HepG2, indicating significant potential for cancer therapy.

- Antimicrobial Properties : The compound has demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 0.21 μM and 0.30 μM, respectively. This suggests its utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : Related thiophene derivatives have shown anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways through enzyme inhibition or receptor interaction.

Biochemical Research

The compound's interactions at the molecular level are critical to understanding its biological activity:

- Enzyme Modulation : It may influence cytochrome P450 enzymes, affecting drug metabolism and other metabolic pathways. This modulation can lead to altered pharmacokinetics of co-administered drugs.

- Ion Channel Interaction : Similar compounds have been shown to interact with voltage-gated sodium channels, which are essential in pain signaling pathways. This interaction could position the compound as a candidate for pain management therapies.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in combination with sorafenib for treating liver cancer. The results indicated enhanced cytotoxic effects when used together, suggesting a synergistic effect that could lower required dosages for therapeutic outcomes.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various pathogenic bacteria. The results highlighted its potent antibacterial activity, particularly against multidrug-resistant strains, showcasing its potential as a lead compound for new antibiotic development.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : Exhibits good oral bioavailability.

- Distribution : Effectively distributed across tissues due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly eliminated through renal pathways.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorophenyl group can enhance binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Chlorophenyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.

4-Methyl-5-phenylthiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is unique due to the combination of the chlorophenyl group, the methyl group on the thiophene ring, and the carboxylic acid group. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid (CAS No. 832740-61-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring, followed by functionalization at the carboxylic acid position. Common methods utilize reagents such as chlorinated phenols and thiophene derivatives under specific reaction conditions, often employing solvents like dichloromethane or toluene and catalysts to enhance yield and selectivity.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound demonstrated potent antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 0.69 to 11 μM, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds possess notable antimicrobial activity against various pathogens. In comparative studies, certain derivatives exhibited higher antibacterial activity against Gram-positive bacteria than standard antibiotics like ampicillin. For example, modifications in the thiophene structure led to enhanced efficacy against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB and STAT3, which are crucial for cell survival and proliferation .

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to cell death .

Case Studies

- Anticancer Screening : A study involving a series of thiophene derivatives found that those with a 4-chlorophenyl group exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that this substitution enhances biological activity .

- Antimicrobial Evaluation : In vitro assays demonstrated that modifications in the thiophene ring significantly affected antibacterial potency. Compounds with specific substituents showed up to 86.9% inhibition against E. coli, outperforming traditional antibiotics .

Data Table: Biological Activity Comparison

| Compound | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| This compound | Anticancer | HeLa | 0.69 - 11 μM |

| Thiophene Derivative A | Antibacterial | S. aureus | >40% inhibition |

| Thiophene Derivative B | Antibacterial | E. coli | >86% inhibition |

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPPOOWOUSJPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.